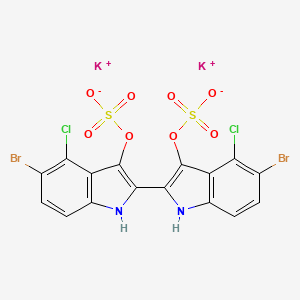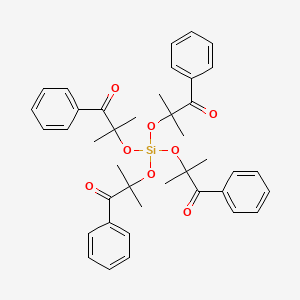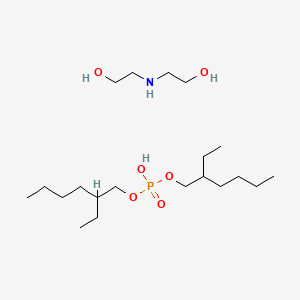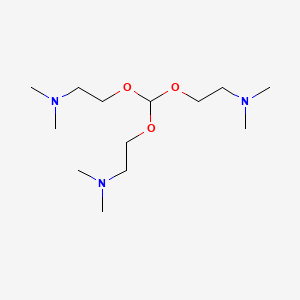
2,2',2''-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) is a chemical compound with the molecular formula C13H31N3O3 and a molecular weight of 277.4 g/mol . It is known for its unique structure, which includes three ethyl(dimethyl)amine groups connected by a central methylidynetris(oxy) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) typically involves the reaction of tris(2-chloroethyl)amine with dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are performed under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amine compounds.
Scientific Research Applications
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include binding to active sites of enzymes and altering their activity, as well as interacting with cell membrane receptors to modulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tris(2-aminoethyl)amine: Similar structure but with amino groups instead of dimethylamine groups.
Tris(2-chloroethyl)amine: Precursor used in the synthesis of 2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine).
Tris(2-hydroxyethyl)amine: Contains hydroxy groups instead of dimethylamine groups.
Uniqueness
2,2’,2’'-(Methylidynetris(oxy))tris(ethyl(dimethyl)amine) is unique due to its central methylidynetris(oxy) moiety, which provides distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
38565-71-8 |
|---|---|
Molecular Formula |
C13H31N3O3 |
Molecular Weight |
277.40 g/mol |
IUPAC Name |
2-[bis[2-(dimethylamino)ethoxy]methoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H31N3O3/c1-14(2)7-10-17-13(18-11-8-15(3)4)19-12-9-16(5)6/h13H,7-12H2,1-6H3 |
InChI Key |
ZJGOLYSJMPMQPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(OCCN(C)C)OCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



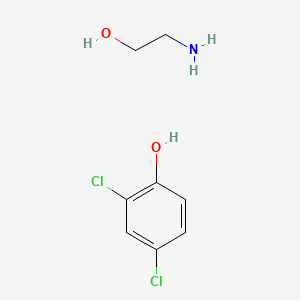


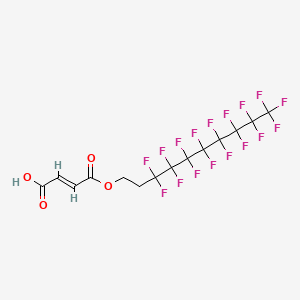

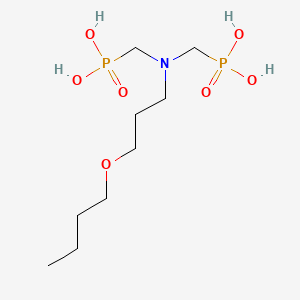
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
